molecular formula C8H7ClO4S B1391729 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride CAS No. 87474-15-5

2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

Cat. No. B1391729
CAS RN: 87474-15-5
M. Wt: 234.66 g/mol
InChI Key: WPRMKPUAZYSFOY-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClO4S . It has a molecular weight of 234.66 .


Molecular Structure Analysis

The InChI code for 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride is 1S/C8H7ClO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride is a solid at room temperature .

Scientific Research Applications

Antibacterial and Antifungal Agents

A key application of 2,3-Dihydro-1,4-benzodioxine derivatives is in the synthesis of compounds with potent antibacterial and antifungal properties. Studies have shown that certain derivatives exhibit significant inhibitory action against various Gram-positive and Gram-negative bacterial strains, as well as antifungal potential. For instance, some compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide demonstrated good antibacterial activity, comparable to standard antibiotics like Ciprofloxacin (Abbasi et al., 2017); (Abbasi et al., 2020); (Abbasi et al., 2016).

Enzyme Inhibition

These compounds have been investigated for their potential as enzyme inhibitors. Research indicates that some derivatives can inhibit enzymes such as lipoxygenase, acetylcholinesterase (AChE), and α-glucosidase. This property is particularly significant for the development of treatments for conditions like inflammation and diabetes (Abbasi et al., 2014); (Abbasi et al., 2019).

Biofilm Inhibition and Cytotoxicity

Recent studies have explored the use of 2,3-Dihydro-1,4-benzodioxine derivatives in biofilm inhibition. Some derivatives showed promising results against biofilms formed by bacteria like Escherichia coli and Bacillus subtilis, alongside displaying moderate cytotoxicity, which is a crucial aspect for therapeutic applications (Abbasi et al., 2020).

Solid-Phase Synthesis Applications

Another significant application lies in solid-phase synthesis. For example, polymer-supported sulfonyl chloride, which includes 2,3-Dihydro-1,4-benzodioxine derivatives, has been used in the solid-phase synthesis of various compounds. Such methodologies are important in the development of new drugs and bioactive molecules (Holte et al., 1998).

Potential in Antidiabetic Therapies

Compounds derived from 2,3-Dihydro-1,4-benzodioxine have shown potential as anti-diabetic agents, particularly in inhibiting α-glucosidase enzyme. This suggests a promising avenue for the development of new treatments for diabetes (Abbasi et al., 2023).

Heterocyclic Compound Synthesis

These derivatives are also pivotal in the synthesis of heterocyclic compounds, which have wide applications in pharmaceuticals. For instance, they have been used in the synthesis of 5,6-dihydro-2H-thiins and 2,3-dihydro-1,4-oxathiins, highlighting their versatility in organic synthesis (Yemets et al., 2002).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRMKPUAZYSFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677629
Record name 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

CAS RN

87474-15-5
Record name 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
QZ Zhang, D Zhang, F Huang, CY Ke… - Current Organic …, 2017 - ingentaconnect.com
Background: As evidence suggests a key role played by the low-activity pyruvate kinase M2 (PKM2) in tumor progression it emerges as an attractive target in cancer therapy. Objective: …
Number of citations: 3 www.ingentaconnect.com

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